Cas no 1003011-91-3 (1-Butyl-3-nitro-1H-pyrazole)

1-Butyl-3-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative with applications in organic synthesis and pharmaceutical research. Its structure, featuring a butyl group at the 1-position and a nitro group at the 3-position, confers reactivity useful in heterocyclic chemistry and intermediate formation. The compound is valued for its stability under standard conditions and its role as a precursor in the synthesis of more complex nitrogen-containing heterocycles. Its nitro group enhances electrophilic properties, facilitating further functionalization. The butyl chain improves solubility in organic solvents, aiding in reaction handling. This compound is typically employed in controlled environments due to its potential sensitivity under extreme conditions.
1-Butyl-3-nitro-1H-pyrazole structure
1-Butyl-3-nitro-1H-pyrazole structure
Product Name:1-Butyl-3-nitro-1H-pyrazole
CAS No:1003011-91-3
MF:C7H11N3O2
MW:169.181141138077
MDL:MFCD16810603
CID:2860325
Update Time:2025-11-02

1-Butyl-3-nitro-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3-nitro-1-butyl-1H-pyrazole
    • 1-Butyl-3-nitro-1H-pyrazole
    • MDL: MFCD16810603
    • Inchi: 1S/C7H11N3O2/c1-2-3-5-9-6-4-7(8-9)10(11)12/h4,6H,2-3,5H2,1H3
    • InChI Key: CRULVPSYBSQFNZ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CN(CCCC)N=1)=O

Computed Properties

  • Exact Mass: 169.085127g/mol
  • Monoisotopic Mass: 169.085127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 63.6
  • Molecular Weight: 169.18g/mol

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1-Butyl-3-nitro-1H-pyrazole Suppliers

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(CAS:1003011-91-3)1-Butyl-3-nitro-1H-pyrazole
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Quantity:1g/5g/10g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:20
Price ($):321.0/561.0/788.0/1097.0
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Additional information on 1-Butyl-3-nitro-1H-pyrazole

1-Butyl-3-nitro-1H-pyrazole (CAS No. 1003011-91-3): Properties, Applications, and Market Insights

1-Butyl-3-nitro-1H-pyrazole (CAS No. 1003011-91-3) is a specialized nitro-substituted pyrazole derivative that has garnered significant attention in recent years due to its versatile applications in organic synthesis, pharmaceuticals, and material science. This compound belongs to the pyrazole family, a class of heterocyclic compounds known for their unique chemical reactivity and biological activity. The presence of both a butyl group and a nitro group on the pyrazole ring imparts distinct physicochemical properties, making it a valuable intermediate in various industrial and research applications.

The molecular structure of 1-Butyl-3-nitro-1H-pyrazole features a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The nitro group at the 3-position enhances the compound's electrophilic character, while the butyl chain contributes to its lipophilicity. This balance between polar and non-polar characteristics makes it soluble in a wide range of organic solvents, including dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO), while being sparingly soluble in water. Recent studies have highlighted its thermal stability, with decomposition temperatures typically above 200°C, making it suitable for various high-temperature applications.

In the pharmaceutical sector, 1-Butyl-3-nitro-1H-pyrazole serves as a crucial building block for the synthesis of more complex molecules. Researchers have explored its potential as a precursor for biologically active compounds, particularly in the development of anti-inflammatory agents and antimicrobial drugs. The nitro group can be readily reduced to an amino group, allowing for further functionalization through standard organic transformations. This versatility has made it a popular choice in medicinal chemistry and drug discovery programs, especially in the design of novel heterocyclic pharmaceuticals.

The compound's applications extend beyond pharmaceuticals into the realm of material science and organic electronics. Its conjugated π-system and electron-withdrawing nitro group make it a candidate for use in organic semiconductors and photovoltaic materials. Recent advancements in organic light-emitting diodes (OLEDs) have sparked interest in pyrazole derivatives like 1-Butyl-3-nitro-1H-pyrazole as potential components for electron-transport layers. The butyl chain provides improved solubility in organic processing solvents, addressing one of the key challenges in solution-processed electronics.

From a synthetic chemistry perspective, 1-Butyl-3-nitro-1H-pyrazole offers several advantages. The compound can be prepared through nitration reactions of the corresponding pyrazole precursor, typically using mixed acids or other nitrating agents under controlled conditions. The butyl group is often introduced through alkylation reactions using butyl halides or similar reagents. Recent publications have described optimized synthetic routes that improve yield and purity while minimizing environmental impact, reflecting the growing emphasis on green chemistry principles in modern organic synthesis.

The market for 1-Butyl-3-nitro-1H-pyrazole has shown steady growth, driven by increasing demand from both academic and industrial research sectors. Pharmaceutical companies and contract research organizations represent significant consumers of this compound, particularly in regions with strong drug development activities such as North America, Europe, and parts of Asia. The compound's relative stability and well-characterized properties make it a reliable choice for high-throughput screening and combinatorial chemistry applications. Current market analysis suggests that the demand for such specialized heterocyclic building blocks will continue to rise in parallel with advancements in precision medicine and targeted drug delivery systems.

Quality control and analytical characterization of 1-Butyl-3-nitro-1H-pyrazole typically involve a combination of techniques. High-performance liquid chromatography (HPLC) is commonly employed to assess purity, while nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation. Mass spectrometry serves as an additional confirmation tool, particularly for verifying molecular weight and fragmentation patterns. The compound's UV-visible absorption spectrum is often characterized for applications in material science, with the nitro group contributing to specific absorption bands that can be tuned through molecular design.

Recent innovations in flow chemistry and continuous processing have opened new possibilities for the scalable production of 1-Butyl-3-nitro-1H-pyrazole. These approaches offer advantages in terms of safety (particularly when handling nitrating agents), reproducibility, and resource efficiency. The integration of process analytical technology (PAT) allows for real-time monitoring and control of critical reaction parameters, ensuring consistent product quality. Such technological advancements align with the pharmaceutical industry's growing focus on quality by design (QbD) principles and the broader movement toward sustainable chemical manufacturing.

Storage and handling of 1-Butyl-3-nitro-1H-pyrazole require standard precautions for organic compounds. The material is typically stable at room temperature when protected from moisture and light. Proper chemical storage practices recommend keeping the compound in tightly sealed containers under inert atmosphere when long-term storage is required. While not classified as highly hazardous, appropriate laboratory safety measures should always be followed, including the use of personal protective equipment and proper ventilation when handling the compound in powder form.

The future outlook for 1-Butyl-3-nitro-1H-pyrazole appears promising, with several emerging applications on the horizon. Researchers are investigating its potential in metal-organic frameworks (MOFs) and coordination chemistry, where the pyrazole nitrogen atoms can serve as ligands for various metal centers. Additionally, the compound's photophysical properties are being explored for possible use in fluorescent probes and sensing applications. As synthetic methodologies continue to advance and new applications are discovered, 1-Butyl-3-nitro-1H-pyrazole is likely to maintain its position as a valuable tool in both academic and industrial chemistry laboratories worldwide.

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Amadis Chemical Company Limited
(CAS:1003011-91-3)1-Butyl-3-nitro-1H-pyrazole
A1097313
Purity:99%/99%/99%/99%
Quantity:1g/5g/10g/25g
Price ($):321.0/561.0/788.0/1097.0
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